Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate
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Overview
Description
Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is known for its unique chemical properties, which make it an ideal candidate for research applications.
Scientific Research Applications
Antibacterial Activity
The furan nucleus plays a crucial role in the search for novel antibacterial agents. Researchers have synthesized furan derivatives due to their remarkable therapeutic efficacy. These compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria . The unique structural features of Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate may contribute to its antibacterial potential.
Anticancer Properties
Furan derivatives have shown promise as potential anticancer agents. Their diverse biological activities include anti-inflammatory, analgesic, and anticancer effects. Investigating the impact of this compound on cancer cell lines could reveal its specific mechanisms of action .
Organic Synthesis Reagent
Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate: serves as an important reagent in organic synthesis. Its unique structure allows for versatile transformations, making it valuable for creating complex molecules in the lab .
Diuretic and Muscle Relaxant
Furan derivatives, including Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate , have been explored for their diuretic and muscle relaxant properties. These effects could be relevant in treating conditions related to fluid balance and muscle tension .
Anti-Ulcer Agent
Considering its furan core, this compound might exhibit anti-ulcer activity. Further investigations could shed light on its potential use in gastrointestinal disorders .
Antiviral and Antiprotozoal Effects
Furans are known for their antiviral and antiprotozoal properties. Researchers could explore whether Methyl (furan-3-ylmethyl)(2-(thiophen-2-yl)ethyl)carbamate exhibits similar effects, potentially contributing to the fight against viral infections and parasitic diseases .
Mechanism of Action
Target of Action
Similar compounds, such as n-(furan-2-ylmethyl)-1h-indole-3-carboxamide derivatives, have been found to target the epidermal growth factor receptor (egfr) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others .
Mode of Action
Similar compounds have been found to inhibit egfr . EGFR inhibition prevents the activation of an intracellular signaling cascade that promotes cell proliferation, survival, and other cellular processes .
Biochemical Pathways
Egfr is known to be involved in several signaling pathways, including the mapk, pi3k/akt, and jak/stat pathways . Inhibition of EGFR can affect these pathways and their downstream effects.
Result of Action
The inhibition of egfr by similar compounds can lead to decreased cell proliferation and survival .
properties
IUPAC Name |
methyl N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-16-13(15)14(9-11-5-7-17-10-11)6-4-12-3-2-8-18-12/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZBDYVUJUQHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N(CCC1=CC=CS1)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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